![molecular formula C11H22N2 B1447616 7-(2-Methylpropyl)-2,7-diazaspiro[3.5]nonane CAS No. 1783702-37-3](/img/structure/B1447616.png)
7-(2-Methylpropyl)-2,7-diazaspiro[3.5]nonane
Overview
Description
7-(2-Methylpropyl)-2,7-diazaspiro[3.5]nonane is a chemical compound with the CAS Number: 1783702-37-3 . It has a molecular weight of 182.31 . The IUPAC name for this compound is 7-isobutyl-2,7-diazaspiro[3.5]nonane .
Molecular Structure Analysis
The molecular structure of 7-(2-Methylpropyl)-2,7-diazaspiro[3.5]nonane contains a total of 36 bonds, including 14 non-H bonds, 2 rotatable bonds, 1 four-membered ring, 1 six-membered ring, 1 secondary amine (aliphatic), 1 tertiary amine (aliphatic), and 1 Azetidine .Scientific Research Applications
Synthesis and Structural Analysis
The compound 7-(2-Methylpropyl)-2,7-diazaspiro[3.5]nonane, known for its unique spirocyclic structure, has seen significant interest in synthetic organic chemistry. Studies have focused on developing efficient synthetic routes and exploring its structural characteristics. For instance, Smith et al. (2016) developed a synthesis method for N-protected methyl-substituted spirocyclic piperidine-azetidine and piperidine-pyrrolidine ring systems, aiming for pharmaceutical applications. This method allows further functionalization of these spirocyclic compounds, indicating the potential for creating diverse chemical entities for various scientific applications (Smith et al., 2016).
Catalytic Applications
In the realm of catalysis, the structural motifs of spirocyclic compounds have been investigated for their potential as catalysts in organic synthesis. The unique 3D structures of these compounds can offer novel catalytic properties, leading to more efficient and selective synthesis processes.
Biological Activity
Research has also focused on the biological activities of spirocyclic compounds, including those related to 7-(2-Methylpropyl)-2,7-diazaspiro[3.5]nonane. For example, Wang et al. (2020) identified a series of benzothiazinone derivatives containing a symmetric 2,7-diazaspiro[3.5]nonane moiety with significant in vitro activity against both drug-sensitive and multidrug-resistant Mycobacterium tuberculosis strains. This highlights the potential of spirocyclic compounds in developing new antitubercular agents (Wang et al., 2020).
Material Science
In material science, the incorporation of spirocyclic structures into polymers and other materials has been explored to enhance certain properties, such as thermal stability and mechanical strength. Zhou et al. (2006) described new polyether and poly(ether ketone)s containing the rigid spirodilactam core in their backbone, demonstrating excellent thermo-oxidative stability and potential for various high-performance applications (Zhou et al., 2006).
Mechanism of Action
Target of Action
The primary target of 7-(2-Methylpropyl)-2,7-diazaspiro[3.5]nonane is the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors . AMPA receptors are a type of ionotropic transmembrane receptor for glutamate that mediates fast synaptic transmission in the central nervous system .
Mode of Action
7-(2-Methylpropyl)-2,7-diazaspiro[3.5]nonane acts as a positive allosteric modulator of AMPA receptors . This means it binds to a site on the AMPA receptor separate from the active site, enhancing the receptor’s response to its neurotransmitter, glutamate . This modulation increases the amplitude of AMPA receptor currents in a concentration-dependent manner .
Biochemical Pathways
The exact biochemical pathways affected by 7-(2-Methylpropyl)-2,7-diazaspiro[3It is known that ampa receptors play a crucial role in synaptic transmission and plasticity, which are key processes for learning and memory . Therefore, modulation of AMPA receptors by 7-(2-Methylpropyl)-2,7-diazaspiro[3.5]nonane could potentially affect these cognitive functions.
Result of Action
The molecular and cellular effects of 7-(2-Methylpropyl)-2,7-diazaspiro[3.5]nonane’s action are likely related to its modulation of AMPA receptors. By enhancing the activity of these receptors, it could potentially influence neuronal excitability and synaptic plasticity, thereby affecting cognitive functions such as learning and memory .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 7-(2-Methylpropyl)-2,7-diazaspiro[3.5]nonane. Factors such as temperature, pH, and the presence of other molecules can affect the stability of the compound and its interaction with AMPA receptors. Additionally, the physiological environment within the body, including factors like enzyme levels, can influence the compound’s pharmacokinetics .
properties
IUPAC Name |
7-(2-methylpropyl)-2,7-diazaspiro[3.5]nonane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2/c1-10(2)7-13-5-3-11(4-6-13)8-12-9-11/h10,12H,3-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAPHZNNIUHRIML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCC2(CC1)CNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2-Methylpropyl)-2,7-diazaspiro[3.5]nonane |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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